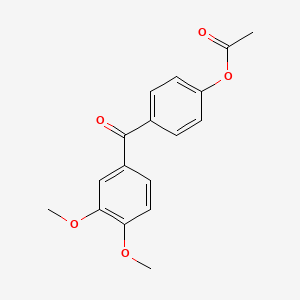

4-Acetoxy-3',4'-dimethoxybenzophenone

説明

BenchChem offers high-quality 4-Acetoxy-3',4'-dimethoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetoxy-3',4'-dimethoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

[4-(3,4-dimethoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-14-7-4-12(5-8-14)17(19)13-6-9-15(20-2)16(10-13)21-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPYVKUTNYBQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641740 | |

| Record name | 4-(3,4-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-25-1 | |

| Record name | Methanone, [4-(acetyloxy)phenyl](3,4-dimethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Substituted Benzophenone Chemistry

Significance of Benzophenone (B1666685) Derivatives in Advanced Chemical Research

Benzophenone and its derivatives are of significant interest to researchers due to their presence in numerous naturally occurring molecules and their utility as versatile synthetic building blocks. nih.gov These compounds are not only found in higher plants and fungi but also form the core structure of many pharmacologically active agents. nih.gov The diverse biological activities attributed to benzophenone derivatives include anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.org

The versatility of the benzophenone scaffold allows for a wide range of chemical modifications, leading to a vast library of derivatives with unique properties. researchgate.net These modifications, often involving the substitution of various functional groups onto the two aryl rings, can significantly influence the compound's electronic properties, conformation, and ultimately, its biological activity and material applications. nih.gov In addition to their medicinal importance, benzophenone derivatives are employed as photoinitiators in polymer chemistry, as UV blockers in sunscreens and plastics, and as fragrances. researchgate.netwikipedia.org

Structural Features and Nomenclature of 4-Acetoxy-3',4'-dimethoxybenzophenone

The systematic name, 4-Acetoxy-3',4'-dimethoxybenzophenone, precisely describes the molecular architecture of this compound. It is a diaryl ketone, with the central carbonyl group of the benzophenone core connecting two substituted phenyl rings. One ring is monosubstituted at the 4-position with an acetoxy group, while the other is disubstituted at the 3' and 4' positions with methoxy (B1213986) groups.

| Property | Value |

| Molecular Formula | C17H16O5 |

| IUPAC Name | (4-acetoxyphenyl)(3,4-dimethoxyphenyl)methanone |

| Core Structure | Benzophenone |

| Substituents | Acetoxy, Dimethoxy |

The acetoxy group (–OCOCH₃) is an ester functional group. wikipedia.org When attached to an aromatic ring, its electronic influence is a combination of inductive and resonance effects. The oxygen atom directly bonded to the ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance, which tends to activate the ring towards electrophilic aromatic substitution. stackexchange.com However, the adjacent acetyl group is electron-withdrawing, which pulls electron density away from the ring-bound oxygen, thereby moderating this activating effect. stackexchange.com

This dual nature results in the acetoxy group being a moderately activating and ortho-, para-directing substituent in electrophilic aromatic substitution reactions. stackexchange.comrsc.org The lone pairs on the oxygen atom stabilize the arenium ion intermediates formed during ortho and para attack more effectively than the meta intermediate.

The methoxy group (–OCH₃) is a strong electron-donating group. msu.edulibretexts.orglibretexts.org The oxygen atom's lone pairs readily participate in resonance with the aromatic ring, significantly increasing the electron density at the ortho and para positions. youtube.com This strong activating effect makes the aromatic ring highly susceptible to electrophilic attack. chegg.com The presence of two methoxy groups on the same ring, as in the 3',4'-dimethoxy arrangement, further enhances this activation.

Positional isomerism is a critical concept in the study of substituted benzophenones, as the location of functional groups on the aromatic rings profoundly impacts the molecule's properties. creative-chemistry.org.uk For a benzophenone with one acetoxy and two methoxy substituents, numerous isomers are possible. The specific arrangement in 4-Acetoxy-3',4'-dimethoxybenzophenone dictates the electronic communication between the substituents and the carbonyl bridge, influencing factors such as its reactivity, spectroscopic properties, and potential biological interactions.

For instance, the placement of the acetoxy group at the 4-position and the methoxy groups at the 3' and 4' positions creates a specific electronic profile. Isomers with different substitution patterns, such as 2-acetoxy or meta-substituted methoxy groups, would exhibit distinct chemical behaviors. The nomenclature of disubstituted benzene (B151609) rings uses prefixes ortho- (1,2), meta- (1,3), and para- (1,4) to denote the relative positions of the substituents. youtube.com

Synthetic Methodologies for 4 Acetoxy 3 ,4 Dimethoxybenzophenone and Analogues

De Novo Synthesis Approaches to Benzophenone (B1666685) Core Structures

De novo synthesis refers to the creation of complex molecules from simple precursors. wikipedia.orgnumberanalytics.com For 4-Acetoxy-3',4'-dimethoxybenzophenone, this involves first constructing the central diarylated ketone structure. Several classical and contemporary organic reactions are employed for this purpose, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Friedel-Crafts Acylation Strategies for Diarylated Ketones

One of the most fundamental and widely used methods for synthesizing aromatic ketones is the Friedel-Crafts acylation. orgsyn.org This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govyoutube.comyoutube.com

To construct the 3',4'-dimethoxybenzophenone core, a common strategy is the acylation of veratrole (1,2-dimethoxybenzene) with a suitably substituted benzoyl chloride. researchgate.netchemijournal.com The electron-donating nature of the two methoxy (B1213986) groups on the veratrole ring makes it highly reactive towards electrophilic attack, primarily directing the incoming acyl group to the position para to one of the methoxy groups. chemijournal.com The reaction is typically performed in an inert solvent at controlled temperatures to manage its exothermicity. mdpi.com After the acylation, a workup with water is necessary to hydrolyze the aluminum chloride complex and liberate the final ketone product. youtube.com

| Reactant 1 | Reactant 2 | Catalyst | Key Conditions | Product |

| Veratrole | 4-Chlorobenzoyl Chloride | TiO₂-SnO₂ | Solid acid catalyst | 4-Chloro-3',4'-dimethoxybenzophenone researchgate.net |

| Toluene | Benzoyl Chloride | AlCl₃ | Anhydrous CH₂Cl₂, 5 °C to r.t. | (4-Methylphenyl)(phenyl)methanone mdpi.com |

| Anisole | Acetic Anhydride | Hβ/HY Zeolites | Solid acid catalyst, 90°C | 4-Methoxyacetophenone nih.govresearchgate.net |

| Benzene (B151609) | Benzoyl Chloride | AlCl₃ | Standard Friedel-Crafts | Benzophenone orgsyn.org |

Oxidative Synthesis Routes for Benzophenone Derivatives

An alternative approach to the benzophenone core involves the oxidation of a diarylmethanol (benzhydrol) precursor. This method is particularly useful when the benzhydrol intermediate is readily accessible, for instance, through the reaction of an organometallic reagent with an aromatic aldehyde. google.comgoogle.com

The synthesis of a substituted 4-hydroxy-3-methoxy-4'-methylbenzophenone has been achieved by first reacting 4-bromotoluene (B49008) with 4-(benzyloxy)-3-methoxybenzaldehyde using butyllithium (B86547) to form the corresponding benzhydrol. google.comgoogle.comepo.org This intermediate alcohol is then oxidized to the ketone. A variety of oxidizing agents can be employed for this transformation, with chromium-based reagents like chromium trioxide (CrO₃) in acetic acid being a common choice. mdpi.com Other methods include oxidation with nitric acid in the presence of lead acetate (B1210297). orgsyn.org

| Precursor | Oxidizing Agent(s) | Key Conditions | Product |

| 4-(Benzyloxy)-3-methoxy-4'-methylbenzhydrol | Not specified in source | Oxidation step | 4-(Benzyloxy)-3-methoxy-4'-methylbenzophenone google.comgoogle.com |

| 4-Methylbenzophenone | CrO₃, H₂SO₄ | Acetic acid, 100 °C | 4-Benzoylbenzoic acid mdpi.com |

| Diphenylmethane | Nitric acid | Lead acetate | Benzophenone orgsyn.org |

Organometallic and Other Alternative Synthetic Routes

Modern organic synthesis offers several powerful alternatives to traditional methods, often utilizing organometallic reagents to form the crucial carbon-carbon bond of the ketone. These reactions can provide higher yields and greater functional group tolerance. acs.org

One such method is the Fukuyama coupling, which involves the reaction of an aryl thioester with an organozinc reagent, catalyzed by a palladium complex like Pd(dba)₂. rsc.org This approach has been successfully used for the synthesis of unsymmetrical diaryl ketones. rsc.org Another strategy employs organotin compounds; trimethylarylstannanes can react with aroyl chlorides in a catalyst-free system at elevated temperatures to produce diaryl ketones with high regioselectivity. conicet.gov.ar

Furthermore, coupling reactions between arylboronic acids and aryl aldehydes, catalyzed by transition metals such as osmium, have been developed for diarylketone synthesis. acs.org These reactions proceed in good to excellent yields and are tolerant of many functional groups. acs.org The reaction of organolithium or Grignard reagents with aromatic aldehydes is also a classic route to form the diarylmethanol precursors, which can then be oxidized to the corresponding benzophenone. google.comlibretexts.org

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |

| Osmium-catalyzed coupling | Arylboronic acid | Aryl aldehyde | Osmium precatalyst, K₃PO₄ | Diaryl ketone acs.org |

| Fukuyama Coupling | Aryl thioester | Organozinc reagent | Pd(dba)₂ | Unsymmetrical diaryl ketone rsc.org |

| Stille-type (catalyst-free) | Trimethylarylstannane | Aroyl chloride | Heat (130 °C) | Diaryl ketone conicet.gov.ar |

| Organolithium Addition | 4-Bromotoluene | 4-(Benzyloxy)-3-methoxybenzaldehyde | Butyllithium | Diarylmethanol precursor google.comgoogle.com |

Targeted Chemical Modification and Derivatization

This synthetic strategy begins with a benzophenone molecule that already possesses the core diaryl ketone structure but requires further functional group manipulation to arrive at the final target compound. For 4-Acetoxy-3',4'-dimethoxybenzophenone, this involves the acetylation of a hydroxyl group and the methylation of phenolic moieties.

Acetylation Reactions for Hydroxylated Benzophenone Precursors

The final step in the synthesis of 4-Acetoxy-3',4'-dimethoxybenzophenone is the introduction of the acetoxy group. This is typically achieved through the acetylation of its hydroxylated precursor, 4-hydroxy-3',4'-dimethoxybenzophenone.

This transformation is a standard esterification reaction. A highly analogous procedure involves the acetylation of 3-Methoxy-4-hydroxybenzaldehyde (vanillin). rfppl.co.in In this method, the phenolic starting material is dissolved in an aqueous base, such as 10% sodium hydroxide (B78521), to form the more nucleophilic phenoxide ion. Acetic anhydride is then added, often with cooling, to act as the acetylating agent. The reaction proceeds via nucleophilic acyl substitution, where the phenoxide attacks one of the carbonyl carbons of the acetic anhydride, leading to the formation of the acetate ester and an acetate byproduct. The product, being less polar than the starting phenol (B47542), often precipitates from the aqueous reaction mixture. rfppl.co.in

| Precursor | Reagent(s) | Key Conditions | Product |

| 3-Methoxy-4-hydroxybenzaldehyde | Acetic anhydride, NaOH | Aqueous, ice-cold | 4-Acetoxy-3-methoxybenzaldehyde rfppl.co.in |

| 2-Hydroxyl benzophenones | Phenols | Iridium complex | C-C bond activation and O-acylation |

Methylation of Phenolic Moieties for Methoxy Group Incorporation

The incorporation of methoxy groups onto the benzophenone scaffold is a crucial step in synthesizing the precursors for the target molecule. This is typically accomplished by the O-methylation of the corresponding hydroxylated benzophenones. researchgate.net

The Williamson ether synthesis is a common and effective method for this purpose. chemicalbook.com This reaction involves deprotonating the phenolic hydroxyl groups with a strong base, such as sodium hydride (NaH), to form sodium phenoxides. These highly nucleophilic phenoxides are then treated with a methylating agent, most commonly methyl iodide (CH₃I). The phenoxide ion displaces the iodide ion in an Sₙ2 reaction, resulting in the formation of the methyl ether. This process can be used to convert di- or polyhydroxybenzophenones into their corresponding methoxylated analogues. For instance, 4,4'-dihydroxybenzophenone (B132225) can be converted to 4,4'-dimethoxybenzophenone (B177193) using sodium hydride and methyl iodide in a solvent like DMF. chemicalbook.com Conversely, demethylation can be achieved using Lewis acids like AlCl₃ to yield hydroxylated benzophenones from their methoxy derivatives. chemicalbook.compatsnap.comgoogle.com

| Precursor | Reagent(s) | Base/Catalyst | Key Conditions | Product |

| 4,4'-Dihydroxybenzophenone | Methyl iodide | Sodium hydride | DMF, 0 °C to r.t. | 4,4'-Dimethoxybenzophenone chemicalbook.com |

| Phenolic compounds | Methane | Nickel or Cobalt | 300-475 °C | Methylated phenolic compounds google.com |

| m-Dimethoxybenzene | Oxalyl chloride | Azoisobutyronitrile | 70-80 °C | 2,2',4,4'-Tetramethoxybenzophenone patsnap.comgoogle.com |

Late-Stage Functionalization Techniques Applied to Benzophenone Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that introduces chemical modifications at the final steps of a synthetic sequence. scispace.com This approach allows for the rapid diversification of complex molecules, such as drug candidates, to improve their pharmacological profiles. scispace.comacs.org For benzophenone scaffolds, LSF techniques are employed to install a variety of functional groups, thereby fine-tuning their biological activities and physicochemical properties.

One prominent LSF method is C-H bond functionalization, which directly converts inert C-H bonds into new chemical bonds. acs.orgrsc.org This atom-economical approach avoids the need for pre-functionalized starting materials. rsc.org In the context of benzophenones, photoredox catalysis has emerged as a mild and efficient way to generate radicals for C-H functionalization. scispace.com For instance, a diaryl ketone photosensitizer, upon photochemical excitation, can abstract a hydrogen atom from an aliphatic C-H bond to generate a benzylic radical. nih.govresearcher.life This radical can then participate in a nickel-catalyzed arylation reaction, leading to the formation of new carbon-carbon bonds. rsc.orgnih.gov

Another important LSF technique is the use of directing groups to control the regioselectivity of C-H functionalization. For example, a hydrazone can be used as a traceless directing group for the metal-free C-H borylation of benzophenones. acs.org The resulting arylboronic esters are versatile intermediates that can be further transformed in a one-pot manner. acs.org

The application of these techniques allows for the synthesis of a wide array of substituted benzophenones with diverse functionalities. The ability to modify the benzophenone core at a late stage is particularly valuable for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Table 1: Examples of Late-Stage Functionalization on Benzophenone Scaffolds

| LSF Technique | Reagents/Catalysts | Functional Group Introduced | Reference |

| Photoredox/Nickel Dual Catalysis | Diaryl ketone photosensitizer, Nickel catalyst | Aryl | rsc.orgnih.gov |

| C-H Borylation | Hydrazone directing group, Boron reagent | Boryl (convertible to other groups) | acs.org |

| Radical-mediated C-H Functionalization | Photoredox catalyst, Radical precursor | Various alkyl and aryl groups | scispace.com |

Oxidative Cyclization Reactions involving Diarylated Ketones

Oxidative cyclization of diaryl ketones, such as 4-acetoxy-3',4'-dimethoxybenzophenone, provides an efficient route to synthesize xanthones and other related heterocyclic compounds. up.ptnih.gov Xanthones are a class of oxygenated heterocycles with a dibenzo-γ-pyrone framework that exhibit a broad range of biological activities. up.ptnih.gov

A common method for the synthesis of xanthones from benzophenones is the cyclodehydration of 2,2'-dihydroxybenzophenones. up.ptnih.gov This reaction is typically carried out under acidic conditions. However, alternative methods have been developed to overcome the limitations of this classical approach. up.pt

Palladium-catalyzed oxidative cyclization of diaryl ketones represents a more modern and versatile approach. researchgate.net This method involves a double C-H bond activation, where a carbonyl group assists in the ortho-C-H activation and cyclometalation, followed by a second C-H activation to form a six-membered palladacycle. researchgate.net Reductive elimination then yields the fluorenone product. researchgate.net This strategy offers a direct and facile way to access a variety of fluorenone derivatives under heterogeneous conditions. researchgate.net

Furthermore, the synthesis of xanthones can be achieved through a tandem intermolecular nucleophilic coupling of a benzoate (B1203000) with an aryne, followed by an intramolecular electrophilic cyclization. nih.gov This one-step synthesis provides an efficient route to biologically interesting xanthones under milder conditions compared to traditional methods. nih.gov

Table 2: Key Oxidative Cyclization Reactions of Diaryl Ketones

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

| Cyclodehydration | Acid catalyst | Xanthone | up.ptnih.gov |

| Pd-catalyzed Oxidative Cyclization | Palladium catalyst | Fluorenone | researchgate.net |

| Aryne Coupling/Cyclization | Cesium fluoride | Xanthone | nih.gov |

Methodological Advancements in Synthetic Chemistry for Benzophenone Derivatives

Recent advancements in synthetic chemistry have provided more efficient, sustainable, and scalable methods for the synthesis of benzophenone derivatives. These innovations include the application of microflow chemistry and the development of novel catalytic approaches.

Microflow Chemistry Applications in Photochemical Synthesis of Benzophenones

Microflow chemistry, which involves conducting chemical reactions in continuous-flow reactors with small channel dimensions, offers significant advantages for photochemical synthesis. nih.govnih.gov The high surface-area-to-volume ratio in microreactors allows for efficient light penetration, precise temperature control, and improved safety for photochemical reactions. nih.govnih.gov

The photochemical synthesis of benzopinacol (B1666686) from benzophenone is a classic model reaction that has been successfully implemented in microflow reactors. acs.orgfrontiersin.orgnih.gov This photoreduction reaction, which utilizes 2-propanol as a hydrogen atom donor, demonstrates significantly higher conversion rates in continuous flow compared to traditional batch methods. acs.orggordon.edu The enhanced efficiency is attributed to the superior photon flux and mass transfer characteristics of the microflow system. nih.govacs.org

The development of inexpensive and simple UV light sources and flow reactor designs has made this technology more accessible for both research and educational laboratories. acs.org Microflow photochemistry is not only a valuable tool for small-scale synthesis and reaction optimization but also holds promise for the scale-up and manufacturing of fine chemicals. nih.govnih.gov

Table 3: Comparison of Batch vs. Microflow Photochemical Synthesis of Benzopinacol

| Parameter | Batch Reaction | Microflow Reaction | Reference |

| Conversion Efficiency | Lower | Significantly Higher (e.g., >8 times higher) | acs.org |

| Reaction Time | Longer | Shorter | nih.gov |

| Safety | Potential for overheating | Improved temperature control | nih.gov |

| Scalability | Challenging | More readily scalable | nih.gov |

Catalytic Approaches in Substituted Benzophenone Synthesis

Catalytic methods play a pivotal role in the synthesis of substituted benzophenones, offering high efficiency, selectivity, and functional group tolerance. mq.edu.au Traditional methods like the Friedel-Crafts acylation often require harsh conditions and stoichiometric amounts of Lewis acids. google.comgoogle.com Modern catalytic approaches aim to overcome these limitations.

Transition-metal-catalyzed cross-coupling reactions are widely used for the synthesis of diaryl ketones. nih.gov For example, palladium-catalyzed coupling of aryl halides with aldehydes provides a versatile route to various benzophenone derivatives. nih.gov Nickel-catalyzed couplings have also been reported for this transformation. nih.gov

More recently, iron-catalyzed Friedel-Crafts acylation has been developed as a more economical and environmentally friendly alternative. google.comgoogle.com Catalysts such as ferric chloride, sometimes supported on graphite, can effectively promote the acylation of substituted benzenes with benzoyl chlorides to produce a wide range of benzophenones with low catalyst loadings. google.comgoogle.com

The development of reusable catalysts, such as dimeric surfactants, further enhances the sustainability of benzophenone synthesis. google.com These catalytic systems can replace organic solvents, leading to cleaner and more economical processes. google.com

Table 4: Catalytic Methods for the Synthesis of Substituted Benzophenones

| Catalytic Method | Catalyst | Key Features | Reference |

| Friedel-Crafts Acylation | Ferric chloride/graphite | Low catalyst loading, economical | google.com |

| Cross-Coupling Reaction | Palladium or Nickel complexes | High functional group tolerance | nih.gov |

| Dimeric Surfactant Catalysis | Dimeric surfactant | Reusable catalyst, environmentally friendly | google.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR Chemical Shift Analysis of Acetoxy and Methoxy (B1213986) Protons

The ¹H NMR spectrum of 4-Acetoxy-3',4'-dimethoxybenzophenone is expected to show distinct signals corresponding to the different types of protons present in the molecule. The acetoxy and methoxy protons, in particular, have characteristic chemical shifts.

Acetoxy Protons (-OCOCH₃): The three protons of the acetyl methyl group are chemically equivalent and are expected to appear as a sharp singlet. This signal typically resonates in the range of δ 2.1–2.5 ppm. The specific shift is influenced by the electronic environment of the aromatic ring to which the acetoxy group is attached.

Methoxy Protons (-OCH₃): The compound possesses two methoxy groups at the 3' and 4' positions of one of the benzene (B151609) rings. These two groups are in different chemical environments and are therefore expected to produce two distinct singlets. Aromatic methoxy protons generally appear in the δ 3.8–4.0 ppm region. For instance, the methoxy protons in 4-methoxybenzophenone are observed at approximately δ 3.88 ppm rsc.org.

Predicted ¹H NMR Chemical Shifts for Functional Group Protons

| Group | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Acetoxy | -C(O)CH ₃ | 2.1 – 2.5 | Singlet |

| Methoxy (3') | -OCH ₃ | 3.8 – 4.0 | Singlet |

¹³C NMR Spectral Interpretation for Carbon Framework Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Carbonyl Carbons (C=O): Two carbonyl carbons are present: the ketone and the ester. The ketone carbonyl of a benzophenone (B1666685) typically resonates in the range of δ 195–197 ppm rsc.orgrsc.org. The ester carbonyl of the acetoxy group is expected at a lower chemical shift, generally between δ 168–172 ppm.

Methoxy Carbons (-OCH₃): The carbons of the two methoxy groups are expected to appear in the aliphatic region of the spectrum, typically around δ 55–56 ppm rsc.org.

Acetoxy Methyl Carbon (-OCO CH₃): The methyl carbon of the acetoxy group is anticipated to have a signal in the upfield region, around δ 20–22 ppm.

Aromatic Carbons: The twelve aromatic carbons will produce a series of signals in the δ 110–165 ppm range. The carbons directly attached to oxygen atoms (C4, C3', and C4') will be the most downfield (deshielded), while others will be assigned based on their substitution pattern and electronic environment.

Predicted ¹³C NMR Chemical Shifts for Key Carbons

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (>C =O) | 195 – 197 |

| Ester Carbonyl (-OC O-) | 168 – 172 |

| Methoxy Carbons (-OC H₃) | 55 – 56 |

| Acetoxy Methyl Carbon (-COC H₃) | 20 – 22 |

2D NMR Techniques for Connectivity Assignments (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons ('H-¹H J-coupling). In 4-Acetoxy-3',4'-dimethoxybenzophenone, COSY would reveal correlations between adjacent protons on both aromatic rings, helping to trace the connectivity within each ring system.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of protonated carbons in the aromatic rings and confirming the assignments of the methoxy and acetoxy methyl groups.

Correlations from the methoxy protons to the aromatic carbons at the 3' and 4' positions.

Correlations from the acetoxy methyl protons to the ester carbonyl carbon.

Crucially, correlations from the aromatic protons ortho to the ketone (positions 2, 6, 2', and 6') to the ketone carbonyl carbon, which would confirm the connection between the two aromatic rings.

Table of Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Expected Information |

|---|---|---|

| COSY | ¹H ↔ ¹H | Shows coupling between adjacent aromatic protons within each ring. |

| HSQC/HMQC | ¹H ↔ ¹³C (1-bond) | Connects aromatic, methoxy, and acetoxy protons to their directly bonded carbons. |

Solid-State NMR for Polymorphic Forms and Supramolecular Interactions

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into phenomena not observable in solution.

Polymorphism: Many organic molecules, including benzophenone derivatives, can exist in different crystalline forms, known as polymorphs. These polymorphs can have different physical properties. ssNMR is highly sensitive to the local environment of nuclei. If 4-Acetoxy-3',4'-dimethoxybenzophenone exists in multiple polymorphic forms, the ssNMR spectra would likely show different chemical shifts for the same carbon atoms in each form due to variations in crystal packing and intermolecular interactions.

Supramolecular Interactions: ssNMR can probe non-covalent interactions that define the supramolecular structure, such as π-π stacking between the aromatic rings of adjacent molecules in the crystal lattice. These interactions influence the electronic environment of the atoms and thus their ssNMR chemical shifts. Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS) can be used to study the proximity and dynamics of different parts of the molecule within the solid state.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Carbonyl Stretch Frequencies (Ketone and Acetate (B1210297) Ester)

The most prominent features in the IR spectrum of 4-Acetoxy-3',4'-dimethoxybenzophenone would be the stretching vibrations of its two distinct carbonyl groups.

Ketone C=O Stretch: The carbonyl group of an aromatic ketone (diaryl ketone) typically shows a strong absorption band in the region of 1650–1685 cm⁻¹ youtube.com. The conjugation of the carbonyl group with both aromatic rings lowers the vibrational frequency compared to a simple aliphatic ketone. For example, benzophenone itself shows a C=O stretch at approximately 1652 cm⁻¹ nist.gov.

Acetate Ester C=O Stretch: The carbonyl group of a phenyl acetate ester absorbs at a higher frequency than the ketone. This is due to the electron-withdrawing nature of the phenoxy oxygen, which strengthens the C=O double bond. The characteristic absorption for an aromatic acetate ester is a strong band in the range of 1750–1770 cm⁻¹.

The presence of two distinct, strong absorption bands in these regions would be a clear indicator of the benzophenone and acetate ester functionalities within the molecule.

Expected IR Carbonyl Absorption Frequencies

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ketone | C=O Stretch | 1650 – 1685 | Strong |

Aromatic and Alkyl C-H Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups and vibrational modes within 4-Acetoxy-3',4'-dimethoxybenzophenone. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The aromatic C-H stretching vibrations of the two phenyl rings are typically observed in the region of 3100-3000 cm⁻¹ msu.edu. The alkyl C-H bonds within the methoxy (-OCH₃) and acetoxy (-OCOCH₃) groups exhibit symmetric and asymmetric stretching vibrations, which are expected to appear in the 2975-2850 cm⁻¹ range msu.eduamazonaws.com.

Key functional groups give rise to strong, characteristic absorption bands that are instrumental for identification. The carbonyl (C=O) stretching vibration of the benzophenone ketone is a prominent feature, typically found between 1660-1740 cm⁻¹ researchgate.net. Additionally, the ester carbonyl of the acetoxy group will present a strong absorption band, usually at a higher frequency than the ketone, around 1770-1750 cm⁻¹. The spectrum will also feature C-O stretching vibrations from the ether linkages of the methoxy groups and the ester linkage of the acetoxy group, which typically appear in the 1300-1000 cm⁻¹ region. Vibrational modes for substituted benzophenones have been discussed by researchers in various phases researchgate.net.

A summary of the expected IR absorption bands for 4-Acetoxy-3',4'-dimethoxybenzophenone is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic Rings | 3100 - 3000 |

| C-H Stretch | -OCH₃, -OCOCH₃ | 2975 - 2850 |

| C=O Stretch | Acetoxy Group | 1770 - 1750 |

| C=O Stretch | Ketone | 1670 - 1650 |

| C=C Stretch | Aromatic Rings | 1600 - 1450 |

| C-O Stretch | Ethers & Ester | 1300 - 1000 |

Influence of Substituents on Vibrational Spectra

The positions and intensities of vibrational bands, particularly the carbonyl (C=O) stretching frequency, are significantly influenced by the electronic effects of substituents on the benzophenone core tandfonline.comtandfonline.com. The acetoxy and dimethoxy groups in 4-Acetoxy-3',4'-dimethoxybenzophenone exert distinct inductive and mesomeric (resonance) effects that alter the vibrational landscape of the molecule.

The two methoxy groups (-OCH₃) at the 3' and 4' positions are strong electron-donating groups through resonance. This donation of electron density into the aromatic ring and towards the carbonyl group weakens the C=O double bond. As a result, the C=O bond requires less energy to vibrate, causing a shift in its stretching frequency to a lower wavenumber (a redshift) compared to unsubstituted benzophenone researchgate.net.

The 4-acetoxy group (-OAc) has a more complex influence. While the oxygen atom attached to the ring can donate electron density via resonance, the acetyl group is electron-withdrawing. The net effect on the ketone carbonyl frequency depends on the interplay of these factors. However, the primary influence on the ketone C=O stretch comes from the substituents on the other ring. Studies on various substituted benzophenones have shown a clear correlation between the carbonyl stretching frequency and the electronic nature of the substituents tandfonline.com. For instance, the lowest C=O frequency is observed for 4,4'-bis(dimethylamino)benzophenone, a compound with very strong electron-donating groups tandfonline.com.

| Substituent | Position | Electronic Effect | Expected Influence on Ketone ν(C=O) |

| Acetoxy (-OAc) | 4 | Electron-donating (O) & Withdrawing (Ac) | Moderate shift |

| Methoxy (-OCH₃) | 3' | Electron-donating | Decrease (Redshift) |

| Methoxy (-OCH₃) | 4' | Electron-donating | Decrease (Redshift) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Chromophoric Properties of the Benzophenone Core

The fundamental chromophore responsible for the UV-Vis absorption in 4-Acetoxy-3',4'-dimethoxybenzophenone is the benzophenone core itself medicaljournals.senih.govresearchgate.net. In benzophenone, the two phenyl rings interact with the carbonyl group through both inductive and mesomeric effects scialert.netresearchgate.net. This interaction leads to an extended π-electronic delocalization across the molecule, which stabilizes the system scialert.net.

The UV spectrum of unsubstituted benzophenone typically displays two main absorption bands scialert.net.

π→π* Transition: A strong absorption band, usually observed around 250 nm, resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition involves the entire conjugated system of the molecule scialert.netbrainly.com.

n→π* Transition: A weaker, longer-wavelength absorption band, typically found around 330-340 nm. This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is characteristically less intense than the π→π* transition scialert.netbrainly.com.

The delocalization of electrons from the phenyl rings to the carbonyl group means the C=O group loses some of its individual character and integrates with the aromatic system scialert.net.

Effects of Acetoxy and Dimethoxy Substituents on Absorption Maxima and Intensities

Substituents on the benzophenone rings can significantly modify the UV-Vis absorption spectrum researchgate.netacs.orgmdpi.com. The acetoxy and dimethoxy groups in 4-Acetoxy-3',4'-dimethoxybenzophenone act as auxochromes, which are groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption maximum.

Both methoxy and acetoxy groups, through the non-bonding electrons on their oxygen atoms, are electron-donating groups that can extend the conjugation of the benzophenone system. This has two primary effects:

Bathochromic Shift (Red Shift): The electron-donating nature of these substituents increases the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO). This reduces the HOMO-LUMO energy gap, causing the π→π* absorption band to shift to a longer wavelength acs.orgcore.ac.uknih.govmdpi.com. Studies have shown that para substitution, in particular, leads to absorption in the UVB range acs.orgscribd.com.

Hyperchromic Effect: The presence of these auxochromes generally leads to an increase in the molar absorptivity (ε), meaning the intensity of the absorption band increases.

The combined effect of one acetoxy and two methoxy groups is expected to produce a significant bathochromic and hyperchromic shift compared to unsubstituted benzophenone.

| Compound | Substituents | Expected λₘₐₓ Shift | Expected Intensity Change |

| Benzophenone | None | Reference | Reference |

| 4-Methoxybenzophenone | 4-OCH₃ | Bathochromic | Hyperchromic |

| 4-Acetoxy-3',4'-dimethoxybenzophenone | 4-OAc, 3',4'-(OCH₃)₂ | Strong Bathochromic | Strong Hyperchromic |

Photophysical Properties and Intersystem Crossing Efficiency in Benzophenone Systems

Benzophenone and its derivatives are renowned for their unique photophysical properties, most notably a highly efficient intersystem crossing (ISC) process researchgate.netrsc.org. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state (S₁). From here, it can rapidly and efficiently transition to an excited triplet state (T₁) acs.orgnih.gov.

The efficiency of this S₁ → T₁ transition is governed by several factors, including the nature and relative energies of the involved excited states. In benzophenone, the S₁ state is typically of n,π* character, while the lowest triplet state, T₁, is also of n,π* character. According to El-Sayed's rules, the direct S₁(n,π) → T₁(n,π) transition is formally forbidden acs.orgnih.gov. However, the ISC in benzophenone is believed to be facilitated by an intermediate state, possibly a higher-energy triplet state of π,π* character (T₂) or vibrationally excited levels of the T₁ state acs.orgnih.gov. The process is often depicted as S₁(n,π) → T₂(π,π) → T₁(n,π*), where the first step is spin-allowed and thus very fast.

Substituents can modulate the ISC rate by altering the energy levels of the singlet and triplet states nih.govresearchgate.net. Electron-donating groups, such as methoxy, can lower the energy of the π,π* state. This change in the energy landscape can affect the proximity of the S₁(n,π) and T₂(π,π) states, thereby influencing the efficiency of the ISC. For 4-methoxybenzophenone, the triplet energy level is known to be tunable through solvent polarity, which provides a clear correlation between the intermediate species and the presence of a T₂(π,π) state above the T₁(n,π) state acs.orgnih.gov.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and structural fragmentation of 4-Acetoxy-3',4'-dimethoxybenzophenone. Based on the principles of mass spectrometry and known fragmentation patterns of related compounds, a plausible fragmentation pathway can be proposed researchgate.netmiamioh.eduresearchgate.net.

The molecular ion peak [M]⁺ would correspond to the exact molecular weight of the compound. The fragmentation is expected to proceed through characteristic cleavages of the ester, ether, and ketone functionalities.

Plausible Fragmentation Pathways:

Loss of Acetyl Radical or Ketene: A primary fragmentation would be the loss of the acetyl group from the acetoxy function, either as an acetyl radical (•COCH₃, loss of 43 Da) or through rearrangement to lose ketene (CH₂=C=O, loss of 42 Da), yielding a phenolic ion.

Alpha-Cleavage: Cleavage of the bonds adjacent to the ketone carbonyl is a common pathway for benzophenones. This would lead to the formation of substituted benzoyl cations. For example, cleavage could yield a [C₆H₄(OAc)CO]⁺ ion or a [C₆H₃(OCH₃)₂CO]⁺ ion.

Loss of Methyl Radicals: The methoxy groups can lose methyl radicals (•CH₃, loss of 15 Da), a common fragmentation for methyl ethers. Successive losses are possible.

A table of potential major fragments and their corresponding mass-to-charge ratios (m/z) is outlined below.

| m/z | Identity of Fragment | Loss from Parent Ion |

| [M]⁺ | Molecular Ion | - |

| [M-15]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| [M-42]⁺ | [M - C₂H₂O]⁺ | Loss of ketene from the acetoxy group |

| [M-43]⁺ | [M - C₂H₃O]⁺ | Loss of an acetyl radical from the acetoxy group |

| 177 | [C₉H₉O₃]⁺ | Dimethoxybenzoyl cation |

| 121 | [C₇H₅O₂]⁺ | Fragment from the acetoxy-substituted ring after C=O cleavage |

This fragmentation pattern, combining losses characteristic of esters, ethers, and aromatic ketones, would allow for the unambiguous structural confirmation of 4-Acetoxy-3',4'-dimethoxybenzophenone.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's molecular formula by providing highly accurate mass measurements. For 4-Acetoxy-3',4'-dimethoxybenzophenone, with a chemical formula of C₁₇H₁₆O₅, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, should be within a very low tolerance (typically < 5 ppm), which provides strong evidence for the proposed elemental composition.

For instance, in the analysis of other benzophenone derivatives, such as 4-geranyloxy-2-hydroxy-6-isoprenyloxybenzophenone, HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) was used to determine its molecular formula, C₂₈H₃₄O₄, by identifying the [M − H]⁻ ion at an m/z of 433.2370 mdpi.com. A similar approach would be applied to 4-Acetoxy-3',4'-dimethoxybenzophenone, where the protonated molecule [M+H]⁺ or other adducts would be measured with high precision.

Table 1: Theoretical Mass Data for 4-Acetoxy-3',4'-dimethoxybenzophenone

| Molecular Formula | Isotopic Composition | Theoretical Exact Mass (Da) |

| C₁₇H₁₆O₅ | ¹²C₁₇¹H₁₆¹⁶O₅ | 300.0998 |

Data is theoretical and for illustrative purposes.

Fragmentation Pattern Analysis for Structural Information

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the ionized molecule breaks apart in the mass spectrometer, the resulting fragment ions are characteristic of its structure. For 4-Acetoxy-3',4'-dimethoxybenzophenone, key fragmentation pathways can be predicted based on the functional groups present.

A plausible fragmentation pattern would involve the initial loss of the acetyl group (CH₃CO) as a neutral ketene molecule (42 Da), followed by further characteristic cleavages. The fragmentation of a related compound, 2,6,4′-trihydroxy-4-methoxybenzophenone, showed the loss of a C₆H₆O unit from the parent ion researchgate.net. For 4-Acetoxy-3',4'-dimethoxybenzophenone, characteristic fragments would likely arise from the cleavage of the ether and ester bonds, and the scission at the carbonyl group, which is typical for benzophenones. The benzoyl cation and substituted benzoyl cations are common fragments in the mass spectra of benzophenones youtube.commiamioh.edu.

Table 2: Predicted Key Fragment Ions for 4-Acetoxy-3',4'-dimethoxybenzophenone

| Fragment Ion | Proposed Structure | m/z (nominal) |

| [M - CH₂CO]⁺ | (4-Hydroxy-3',4'-dimethoxyphenyl)phenylmethanone ion | 258 |

| [C₈H₇O₃]⁺ | 3,4-Dimethoxybenzoyl cation | 165 |

| [C₇H₅O₂]⁺ | 4-Acetoxybenzoyl cation | 135 |

| [C₇H₇O]⁺ | 4-Hydroxybenzoyl cation | 121 |

Data is predictive and based on general fragmentation principles.

Coupled Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, LC-MS/MS)

For purity assessment and the analysis of complex mixtures, mass spectrometry is often coupled with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC).

GC-MS (Gas Chromatography-Mass Spectrometry) is well-suited for the analysis of volatile and thermally stable compounds. Substituted benzophenones are frequently analyzed by GC-MS for identification and quantification in various matrices researchgate.netnih.govnih.gov. For 4-Acetoxy-3',4'-dimethoxybenzophenone, GC-MS could be employed to separate it from starting materials, byproducts, or impurities, with the mass spectrometer providing definitive identification of each separated component.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. LC-MS/MS methods have been developed for the analysis of various benzophenone derivatives in complex samples such as wastewater and food products frontiersin.orgnih.govrsc.orgresearchgate.net. This technique offers high sensitivity and selectivity, making it ideal for detecting and quantifying trace amounts of 4-Acetoxy-3',4'-dimethoxybenzophenone in mixtures and assessing the purity of a bulk sample. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion, which significantly enhances the signal-to-noise ratio and confirms the identity of the analyte researchgate.netijpsjournal.com.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular geometry, conformation, and intermolecular interactions that govern the solid-state properties of a material.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a crystalline compound. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to map the electron density and thus the atomic positions within the crystal lattice.

While a specific crystal structure for 4-Acetoxy-3',4'-dimethoxybenzophenone is not publicly available, analysis of closely related structures, such as the polymorphs of 2-chloro-3′,4′-diacetoxy-acetophenone, reveals important structural features mdpi.com. For such molecules, the acetoxy groups are often observed to be nearly perpendicular to the aromatic rings due to steric hindrance mdpi.com. A single crystal X-ray diffraction study of 4-Acetoxy-3',4'-dimethoxybenzophenone would provide precise bond lengths, bond angles, and torsion angles, defining its molecular conformation. It would also reveal the packing arrangement of the molecules in the crystal lattice, which is dictated by intermolecular forces such as hydrogen bonds, van der Waals interactions, and π-π stacking.

Polymorphism Studies in Substituted Benzophenones

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is particularly crucial in the pharmaceutical industry, as different polymorphs can have different bioavailability.

Substituted benzophenones are known to exhibit polymorphism nih.govresearchgate.net. For example, 4-hydroxybenzophenone (B119663) and 4,4'-dimethylbenzophenone have been reported to exist as dimorphs and trimorphs, respectively nih.gov. The differences between these polymorphs often arise from variations in molecular packing rather than significant changes in molecular conformation nih.gov. A study on 2-chloro-3′,4′-diacetoxy-acetophenone also revealed the existence of two polymorphs with different crystal packing and supramolecular interactions mdpi.com. Therefore, it is plausible that 4-Acetoxy-3',4'-dimethoxybenzophenone could also exhibit polymorphism, and studies to identify and characterize different crystalline forms would be a critical aspect of its solid-state characterization.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is analyzed. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.

PXRD is an essential tool for routine identification, purity assessment of crystalline materials, and polymorphism screening units.it. For 4-Acetoxy-3',4'-dimethoxybenzophenone, PXRD would be used to:

Confirm the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern obtained from a known single crystal structure.

Assess the phase purity of a bulk sample, as different polymorphs will have distinct PXRD patterns nih.govresearchgate.net.

Monitor phase transformations that may occur under different conditions, such as temperature or humidity units.it.

The PXRD pattern of a benzophenone sample can be compared to calculated powder patterns from known single crystal structures to confirm the identity and purity of the bulk material researchgate.net.

While extensive research exists on the computational chemistry of related benzophenone derivatives, the strict requirement to focus solely on "4-Acetoxy-3',4'-dimethoxybenzophenone" prevents the inclusion of data from these analogous compounds. Generating an article without specific data would lead to inaccuracies and speculation, which is contrary to the principles of scientific reporting.

Therefore, it is not possible to provide the detailed article as outlined in the user's request at this time due to the absence of published research data for this specific compound. Further experimental or computational studies would be required to generate the necessary information for such an analysis.

Computational Chemistry and Theoretical Investigations

Molecular Orbital Analysis

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. In an MEP map, regions of negative electrostatic potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually depicted in blue, are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential, respectively.

For 4-Acetoxy-3',4'-dimethoxybenzophenone, the MEP map would reveal distinct regions of varying electrostatic potential. The oxygen atoms of the carbonyl, methoxy (B1213986), and acetoxy groups are expected to be sites of high electron density, appearing as red or deep red regions. These areas are the most likely to interact with electrophiles. Specifically, the carbonyl oxygen is a primary site for electrophilic attack due to its high electronegativity and the polarization of the C=O bond.

Conversely, the hydrogen atoms of the phenyl rings and the methyl groups would exhibit positive electrostatic potential, making them appear blue on the MEP map. These regions are less likely to be involved in reactions with electrophiles. The aromatic rings themselves will show a distribution of potential, with the regions influenced by the electron-donating methoxy and acetoxy groups exhibiting a less positive (or even slightly negative) potential compared to an unsubstituted benzene (B151609) ring. This information is crucial for predicting how the molecule will interact with other chemical species and for understanding its role in various chemical reactions.

Photophysical and Photochemical Process Modeling

The interaction of 4-Acetoxy-3',4'-dimethoxybenzophenone with light is governed by its photophysical and photochemical properties. Computational modeling plays a pivotal role in understanding these processes at a molecular level.

Simulation of Electronic Transitions and Oscillator Strengths

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to simulate the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are a measure of the intensity of the absorption bands.

For substituted benzophenones, the UV-Vis spectrum is characterized by transitions involving π→π* and n→π* orbitals. The n→π* transition, which involves the promotion of an electron from a non-bonding orbital of the carbonyl oxygen to an anti-bonding π* orbital, is typically lower in energy and appears as a weaker absorption band at a longer wavelength. The π→π* transitions, which involve the promotion of electrons within the aromatic system, are generally more intense and occur at shorter wavelengths.

In 4-Acetoxy-3',4'-dimethoxybenzophenone, the presence of the auxochromic methoxy and acetoxy groups is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzophenone (B1666685). This is due to the electron-donating nature of these groups, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. Computational simulations can precisely quantify these shifts and the intensities of the corresponding transitions.

Table 1: Predicted Electronic Transitions for a Substituted Benzophenone Derivative (Analogous System) This table presents hypothetical data for a molecule with similar functional groups to illustrate the type of information obtained from TD-DFT calculations.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.35 | 370 | 0.002 | n → π |

| S0 → S2 | 4.28 | 290 | 0.350 | π → π |

| S0 → S3 | 4.77 | 260 | 0.120 | π → π* |

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Pathways Analysis

Benzophenone and its derivatives are well-known for their efficient intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S1) to an excited triplet state (T1). This process is fundamental to their use as photosensitizers. The efficiency of ISC is governed by the energy gap between the S1 and T1 states and the spin-orbit coupling between them.

Computational methods can be used to calculate the energies of the lowest singlet and triplet excited states and to analyze the potential energy surfaces to identify crossing points between these states. For benzophenones, the S1 state often has n,π* character, while the T1 state can have either n,π* or π,π* character, depending on the substituents and the solvent. The direct S1(n,π) → T1(n,π) transition is formally forbidden by El-Sayed's rules, but can be facilitated by vibronic coupling or the involvement of an intermediate T2(π,π*) state.

Reverse intersystem crossing (RISC) is the transition from an excited triplet state back to an excited singlet state. This process is thermally activated and is crucial for phenomena like thermally activated delayed fluorescence (TADF). The rate of RISC is highly dependent on the energy difference between the T1 and S1 states (ΔEST). A small ΔEST facilitates efficient RISC. Computational modeling can predict this energy gap and help in the design of molecules with desired photophysical properties. For 4-Acetoxy-3',4'-dimethoxybenzophenone, the electron-donating substituents are likely to influence the energies of the excited states and thus the rates of both ISC and RISC.

Torsion Angles and Molecular Orthogonality in Photophysical Behavior

The three-dimensional structure of benzophenone derivatives, particularly the torsion angles of the two phenyl rings with respect to the carbonyl group, plays a significant role in their photophysical behavior. These torsion angles affect the extent of π-conjugation across the molecule, which in turn influences the energies of the molecular orbitals and the nature of the electronic transitions.

In the ground state, the phenyl rings of benzophenone are twisted out of the plane of the carbonyl group to relieve steric hindrance. The degree of this twist can be influenced by the substituents on the phenyl rings. Computational geometry optimization can predict the most stable conformation and the corresponding torsion angles. For 4-Acetoxy-3',4'-dimethoxybenzophenone, the presence of the methoxy and acetoxy groups will affect the preferred geometry.

The torsion angles can also change upon photoexcitation. In some cases, the molecule may adopt a more planar or a more twisted conformation in the excited state. These geometric changes can have a profound impact on the photophysical pathways, such as the rates of fluorescence, phosphorescence, and non-radiative decay. For example, a more orthogonal (twisted) arrangement of the donor and acceptor moieties in a molecule can promote charge transfer character in the excited state, which can be beneficial for certain applications.

Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between the molecular structure of 4-Acetoxy-3',4'-dimethoxybenzophenone and its chemical reactivity and physical properties is a key objective of computational chemistry.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies (Computational aspects only)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. The "structure" is represented by a set of numerical descriptors that quantify various aspects of the molecule's topology, geometry, and electronic properties.

For a class of compounds like substituted benzophenones, a QSAR study might aim to predict their efficacy as, for example, antimicrobial agents or enzyme inhibitors. A QSPR study could be used to predict physical properties such as solubility, boiling point, or chromatographic retention times.

The computational aspect of QSAR/QSPR involves several steps:

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates a subset of the calculated descriptors to the observed activity or property.

Model Validation: The predictive power of the model is rigorously assessed using various statistical metrics and validation techniques, such as cross-validation and the use of an external test set of compounds.

For 4-Acetoxy-3',4'-dimethoxybenzophenone, a QSAR/QSPR model developed for a series of related benzophenones could be used to predict its biological activity or physical properties based on its calculated molecular descriptors.

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Benzophenone Derivatives This table provides examples of descriptors that would be calculated for 4-Acetoxy-3',4'-dimethoxybenzophenone in a QSAR/QSPR study.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index (W) | A distance-based topological index. |

| Geometric | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |

Steric and Electronic Effects of Acetoxy and Dimethoxy Substituents on Reactivity and Spectroscopic Signatures

The presence of acetoxy and dimethoxy groups on the benzophenone core significantly modulates its electronic and steric properties, which in turn dictates its reactivity and how it interacts with electromagnetic radiation. Computational studies, often employing Density Functional Theory (DFT), are instrumental in dissecting these influences.

The electron-donating nature of the methoxy groups (–OCH₃) at the 3' and 4' positions increases the electron density of the adjacent phenyl ring. This electronic effect influences the energy levels of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An increase in the HOMO energy level can make the molecule more susceptible to electrophilic attack and can affect its photochemical behavior.

Sterically, the methoxy and acetoxy groups introduce bulk, which can influence the conformation of the molecule. The dihedral angle between the two phenyl rings of the benzophenone core is a critical parameter that affects the extent of π-conjugation. Theoretical calculations can predict the most stable conformation by minimizing the steric hindrance between the substituents. These conformational preferences have a direct impact on the molecule's spectroscopic signatures, such as the absorption maxima in UV-Vis spectroscopy.

Table 1: Calculated Electronic Properties of Substituted Benzophenones (Note: The following is a representative table based on typical computational findings for analogous compounds, as specific data for 4-Acetoxy-3',4'-dimethoxybenzophenone is not readily available in the searched literature.)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzophenone | -6.5 | -1.8 | 4.7 |

| 4,4'-Dimethoxybenzophenone (B177193) | -5.9 | -1.5 | 4.4 |

| 4-Acetoxybenzophenone | -6.3 | -1.7 | 4.6 |

This interactive table illustrates how substituents can alter the frontier molecular orbital energies, which are key indicators of chemical reactivity and electronic transitions.

Reaction Mechanism Simulations

Computational modeling is a vital tool for elucidating the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone.

Benzophenone and its derivatives are well-known for their photochemical reactivity, often initiated by the excitation of the carbonyl group to a triplet state. Computational simulations can model these excited states and map out the potential energy surfaces for various reaction pathways.

One common photochemical reaction is hydrogen abstraction. Upon photoexcitation, the oxygen of the carbonyl group can abstract a hydrogen atom from a suitable donor. Theoretical models can calculate the activation energy for this process and identify the most likely hydrogen sources, whether intramolecular or from a solvent molecule.

Photodecarboxylation is another potential pathway, particularly given the presence of the acetoxy group. While less common for aryl acetates compared to other esters, computational studies could explore the feasibility of the cleavage of the ester bond and subsequent loss of carbon dioxide upon irradiation. Such simulations would involve calculating the energy barriers for bond dissociation in the excited state.

The electrochemical reduction of benzophenones typically proceeds through the formation of a radical anion, followed by further reduction or dimerization. Computational electrochemistry can predict the reduction potentials and shed light on the structure of the intermediates.

For 4-Acetoxy-3',4'-dimethoxybenzophenone, the initial one-electron reduction would likely be centered on the carbonyl group. DFT calculations can model the structure and spin density distribution of the resulting radical anion. The influence of the acetoxy and dimethoxy substituents on the stability of this radical anion can be assessed, providing insights into the reversibility of the reduction process. Further reduction to a dianion and its subsequent reactivity, such as protonation, can also be simulated.

Kinetic modeling of photochemical reactions combines the energetic information from quantum chemical calculations with statistical mechanics to predict reaction rates. For the photochemical reactions of 4-Acetoxy-3',4'-dimethoxybenzophenone, theoretical models can estimate the rate constants for processes such as intersystem crossing, hydrogen abstraction, and radiative decay (fluorescence and phosphorescence).

By calculating the transition state energies for various photochemical pathways, it is possible to construct a kinetic model that predicts the quantum yields of different products under various conditions. This type of modeling is crucial for understanding the efficiency of a photochemical process and for designing more effective photosensitizers or photochemically active molecules.

Chemical Reactivity and Transformation Pathways

Photochemical Reactions of 4-Acetoxy-3',4'-dimethoxybenzophenone

The benzophenone (B1666685) framework in 4-Acetoxy-3',4'-dimethoxybenzophenone is a well-known photosensitizer, readily absorbing UV light to initiate a variety of chemical reactions. Upon excitation, it can undergo intersystem crossing to a triplet state with nearly 100% efficiency, leading to the formation of a diradical species that can participate in several photochemical processes.

Photosensitization Mechanisms and Radical Formation (Type-I and Type-II)

Photosensitized reactions are broadly categorized into Type-I and Type-II mechanisms, both of which are oxygen-dependent and involve the generation of reactive species.

Type-I Reactions: In the Type-I pathway, the excited triplet state of the benzophenone derivative directly interacts with a substrate molecule. This interaction typically involves hydrogen atom abstraction or electron transfer, leading to the formation of free radicals. For instance, the excited benzophenone can abstract a hydrogen atom from a suitable donor, resulting in a ketyl radical and a substrate radical. These radical species can then undergo further reactions. Photosensitizers like benzophenone are known to initiate such processes, leading to the degradation of various biomolecules.

Type-II Reactions: The Type-II mechanism involves the transfer of energy from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂). This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). Singlet oxygen is a powerful oxidizing agent that can react with a wide range of organic substrates, leading to photooxidation products. The quantum yield of singlet oxygen production for benzophenone is approximately 0.3.

The prevalence of either the Type-I or Type-II mechanism depends on several factors, including the concentration of the substrate and oxygen, as well as the nature of the solvent.

Photodecarboxylation Reactions Mediated by Dimethoxybenzophenone (B8647296) Analogues

Dimethoxybenzophenone analogues, such as 4,4'-dimethoxybenzophenone (B177193) (DMBP), have been shown to mediate photodecarboxylation reactions. smu.eduacs.orgyoutube.com These reactions are efficient methods for generating alkyl radicals through the light-induced cleavage of a carboxylic acid group. The process is initiated by the photoexcited dimethoxybenzophenone derivative, which facilitates the decarboxylation of the substrate. For example, DMBP has been successfully used to mediate the photodecarboxylation of phthalimides under UVA irradiation. smu.eduacs.orgyoutube.com This methodology offers a valuable route for alkylation under mild photochemical conditions.

| Reactant | Mediator | Product | Reaction Type |

| N-phthaloylglycine | 4,4'-Dimethoxybenzophenone | N-methylphthalimide | Intramolecular Photodecarboxylation |

| Potassium phthaloyl-γ-aminobutyrate | 4,4'-Dimethoxybenzophenone | N-(3-butenyl)phthalimide | Intramolecular Photodecarboxylation |

| Potassium phthalimidomethylsulfanylacetate | 4,4'-Dimethoxybenzophenone | N-(methylthiomethyl)phthalimide | Intramolecular Photodecarboxylation |

Hydrogen Abstraction Processes from Organic Substrates in Excited States

A hallmark of the photochemistry of benzophenones is their ability to abstract hydrogen atoms from suitable donor molecules when in their excited triplet state. The electrophilic oxygen atom of the excited carbonyl group can readily abstract a hydrogen atom from a C-H bond of an organic substrate. This process generates a benzophenone ketyl radical and a substrate-derived radical. The efficiency of hydrogen abstraction is influenced by the nature of the C-H bond in the donor molecule and the reaction conditions. This reactivity has been extensively studied and forms the basis for many photochemical transformations, including the photoreduction of benzophenone in the presence of hydrogen-donating solvents like isopropanol.

Photoreactions in Solution and Solid Media

The photochemical behavior of benzophenone derivatives can differ significantly between solution and solid media. In solution, the mobility of molecules allows for diffusion-controlled reactions. The excited benzophenone can freely encounter substrate molecules, leading to hydrogen abstraction or energy transfer. The solvent can also play a crucial role, sometimes acting as a hydrogen donor or influencing the excited-state properties of the photosensitizer. masterorganicchemistry.com

In the solid state, the reduced molecular mobility imposes constraints on photochemical reactions. Reactions are often governed by the crystal packing and the proximity of reactive centers. Despite these limitations, solid-state photoreactions of benzophenones can occur, particularly when the hydrogen donor is in close contact with the carbonyl group. For instance, benzophenone derivatives can be used to photochemically attach polymer films to solid surfaces. smu.edu In this process, a monolayer of a benzophenone derivative is anchored to a surface, and upon UV irradiation, it abstracts a hydrogen from an overlying polymer film, creating a covalent bond.

Organic Reactions of the Carbonyl Moiety

The carbonyl group in 4-Acetoxy-3',4'-dimethoxybenzophenone is an electrophilic center and is susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of the carbonyl group in ketones. The partially positive carbon atom of the carbonyl is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. The reactivity of the carbonyl group can be influenced by the electronic and steric effects of the substituents on the aromatic rings. The electron-donating methoxy (B1213986) groups in 4-Acetoxy-3',4'-dimethoxybenzophenone may slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzophenone.

Common nucleophiles that react with benzophenones include:

Organometallic Reagents (Grignard and Organolithium Reagents): These strong nucleophiles readily add to the carbonyl carbon to form tertiary alcohols after acidic workup. For example, the reaction of a benzophenone with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) results in the formation of a new carbon-carbon bond.

Hydride Reagents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol.

Ylides (Wittig Reaction): The Wittig reaction provides a powerful method for the synthesis of alkenes from ketones. A phosphorus ylide attacks the carbonyl carbon, leading to the formation of an oxaphosphetane intermediate, which then collapses to form an alkene and triphenylphosphine (B44618) oxide.

| Reagent Type | Example Reagent | Product Type |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |

| Organolithium Reagent | n-Butyllithium (n-BuLi) | Tertiary Alcohol |

| Hydride Reagent | Sodium borohydride (NaBH₄) | Secondary Alcohol |

| Phosphorus Ylide | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |

Reduction Reactions to Benzohydrols and Pinacols

The carbonyl group of the benzophenone core is susceptible to reduction, leading to the formation of the corresponding secondary alcohol, a benzohydrol, or, under certain conditions, a pinacol (B44631) through bimolecular reduction. The choice of reducing agent and reaction conditions determines the product outcome.

Commonly used reducing agents for the conversion of ketones to alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com Sodium borohydride is a milder reducing agent and is generally selective for aldehydes and ketones. youtube.comyoutube.com In a typical reaction, 4-Acetoxy-3',4'-dimethoxybenzophenone would be dissolved in a protic solvent like ethanol (B145695) or methanol (B129727), and sodium borohydride would be added. The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the benzohydrol, 4-Acetoxy-3',4'-dimethoxybenzhydrol.

Lithium aluminum hydride is a much stronger reducing agent and can reduce a wider range of functional groups, including esters and carboxylic acids. youtube.comyoutube.com While it would effectively reduce the ketone functionality of 4-Acetoxy-3',4'-dimethoxybenzophenone, its high reactivity could potentially lead to the reduction of the acetoxy group as well, which is an ester. Therefore, for the selective reduction of the ketone to the benzohydrol, sodium borohydride would be the preferred reagent.

Pinacol formation, the bimolecular reduction of a ketone to a 1,2-diol, is typically achieved through photochemical or electrochemical methods, or by using certain reducing metals like magnesium or aluminum amalgam. For instance, the photochemical reduction of benzophenone in the presence of a hydrogen donor is a classic example leading to benzpinacol. It is plausible that 4-Acetoxy-3',4'-dimethoxybenzophenone could undergo a similar reaction.

Table 1: Plausible Reduction Products of 4-Acetoxy-3',4'-dimethoxybenzophenone

| Starting Material | Reagent/Condition | Major Product | Product Type |

| 4-Acetoxy-3',4'-dimethoxybenzophenone | 1. NaBH₄2. H₂O | 4-Acetoxy-3',4'-dimethoxybenzhydrol | Benzohydrol |

| 4-Acetoxy-3',4'-dimethoxybenzophenone | Photolysis in isopropanol | Corresponding Pinacol | Pinacol |

Condensation Reactions (e.g., imine formation)